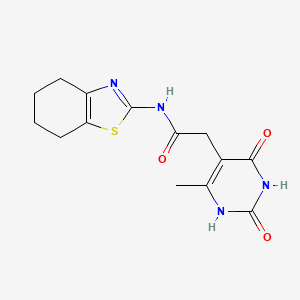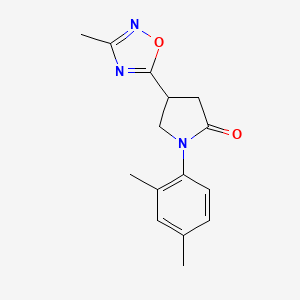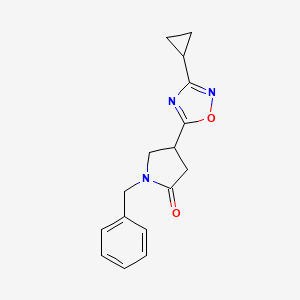![molecular formula C21H21N3O2 B6578887 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 1171745-75-7](/img/structure/B6578887.png)
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized through various methods. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .
科学研究应用
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in a variety of diseases, including cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to modulate gene expression in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, and to enhance the efficacy of existing cancer therapies. It has also been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a member of the family of compounds known as histone deacetylase (HDAC) inhibitors. HDAC inhibitors act by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histones. This inhibits the binding of transcription factors to DNA, leading to the upregulation of certain genes and the downregulation of others. This results in the modulation of gene expression, which can have a variety of therapeutic effects, including anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to modulate gene expression in cancer cells. It has also been shown to have anti-inflammatory and anti-apoptotic effects, and to enhance the efficacy of existing cancer therapies. In addition, this compound has been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one in laboratory experiments is that it is relatively easy to synthesize and is available commercially. In addition, it has been shown to have a wide range of therapeutic effects, making it a useful tool for studying the effects of HDAC inhibitors on various diseases. However, this compound is a relatively new compound and there is still much that is unknown about its mechanism of action and potential side effects.
未来方向
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one has already been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and inflammatory diseases. However, there are still many potential future directions for research involving this compound. These include further elucidation of its mechanism of action, evaluation of its efficacy in combination with other drugs, and investigation of its potential side effects. In addition, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic diseases. Finally, further research is needed to develop more effective and selective HDAC inhibitors, such as this compound, for use in the treatment of various diseases.
合成方法
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one can be synthesized using a two-step method involving the reaction of 2-methylphenyl-1,2,4-oxadiazole with 2-phenylethylamine in the presence of a base catalyst, followed by a Friedel-Crafts alkylation reaction with ethylchloroformate. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified by column chromatography.
属性
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-7-5-6-10-18(15)21-22-20(23-26-21)17-13-19(25)24(14-17)12-11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYGWSERWTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)


![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578873.png)
![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6578888.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B6578896.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)